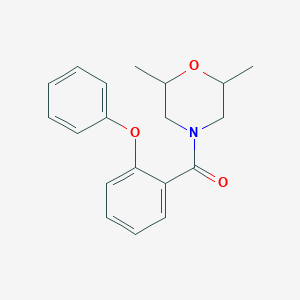![molecular formula C14H22N4O B5145463 2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetohydrazide](/img/structure/B5145463.png)
2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetohydrazide, also known as DMAH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMAH belongs to the class of hydrazides and is synthesized through a multistep process that involves the reaction of piperazine, 2,3-dimethylbenzaldehyde, and hydrazine hydrate.
作用機序
The exact mechanism of action of 2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetohydrazide is not fully understood. However, several studies have suggested that this compound exerts its therapeutic effects through the modulation of various biochemical pathways. This compound has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and induce apoptosis in cancer cells. This compound has also been shown to modulate the activity of neurotransmitters in the brain, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has also been shown to possess anticonvulsant, antidepressant, and anxiolytic properties. Furthermore, this compound has been shown to possess antimicrobial activity against various bacterial and fungal strains.
実験室実験の利点と制限
2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetohydrazide has several advantages for lab experiments. This compound is relatively easy to synthesize and is stable under normal laboratory conditions. Furthermore, this compound exhibits potent therapeutic effects at low concentrations, making it an attractive compound for drug development. However, this compound also has several limitations for lab experiments. This compound is highly toxic and requires careful handling. Furthermore, this compound is not water-soluble, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for research on 2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetohydrazide. One potential area of research is the development of new drugs based on this compound for the treatment of various diseases, including cancer, epilepsy, and anxiety disorders. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of new therapeutic targets. Furthermore, the development of new synthetic methods for this compound could lead to more efficient and cost-effective production of this compound.
合成法
2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetohydrazide is synthesized through a multistep process that involves the reaction of piperazine, 2,3-dimethylbenzaldehyde, and hydrazine hydrate. The first step involves the reaction of piperazine with 2,3-dimethylbenzaldehyde to form 2,3-dimethylphenylpiperazine. This intermediate is then reacted with hydrazine hydrate to form this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions, including temperature, pH, and reaction time.
科学的研究の応用
2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetohydrazide has gained significant attention in scientific research due to its potential therapeutic applications. Several studies have shown that this compound exhibits anticancer, antitumor, and antimicrobial activity. This compound has also been shown to possess anticonvulsant, antidepressant, and anxiolytic properties. Furthermore, this compound has been identified as a potential lead compound for the development of new drugs for the treatment of various diseases, including cancer, epilepsy, and anxiety disorders.
特性
IUPAC Name |
2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-11-4-3-5-13(12(11)2)18-8-6-17(7-9-18)10-14(19)16-15/h3-5H,6-10,15H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVQCMUAKYQBEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC(=O)NN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5145396.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2-phenoxypropanamide](/img/structure/B5145404.png)
![2-[2-(acetylamino)phenyl]-N-(3-bromophenyl)-2-oxoacetamide](/img/structure/B5145410.png)
![4,4,7-trimethyl-8-nitro-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5145415.png)

![4-fluoro-N-({1-[(2-methylphenyl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5145426.png)
![1-(3-methoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5145432.png)
![4-fluoro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B5145447.png)

![4-(1-benzyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol](/img/structure/B5145452.png)
![methyl [6-bromo-4-(2-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1,4-dihydro-3(2H)-quinazolinyl]acetate](/img/structure/B5145457.png)
![N-(3,4-dimethylphenyl)-2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5145469.png)

![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B5145486.png)